1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Pyrazole Scaffold Structure-Activity Relationship

In medicinal chemistry, off-target SAR data often originates from non-interchangeable pyrazole regioisomers. This compound eliminates that risk by providing a defined 1-amino-N,N-diethyl substitution pattern exclusively, enabling precise pharmacophore hypothesis testing. • Distinct H-bond topography: The 1-amino group offers a unique donor not present in 1-unsubstituted or 1-alkyl analogs, critical for probing kinase and GPCR binding pockets. • Synthetic versatility: The nucleophilic 1-amino handle allows controlled derivatization (acylation, diazotization) to generate focused N1-libraries. • Analytical benchmarking: Serves as a qualified reference to resolve C8H14N4O regioisomers like CAS 1006485-32-0 during HPLC/LC-MS method validation.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 215610-28-9
Cat. No. B12888942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide
CAS215610-28-9
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=NN1N
InChIInChI=1S/C8H14N4O/c1-3-11(4-2)8(13)7-5-6-10-12(7)9/h5-6H,3-4,9H2,1-2H3
InChIKeyPHNCUTQSZMAEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide: A Distinctive Scaffold for Synthesis & Screening


1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9, molecular formula C8H14N4O, molecular weight 182.22 g/mol) is a heterocyclic pyrazole-5-carboxamide derivative characterized by a primary amino group at the 1-position and an N,N-diethylcarboxamide at the 5-position . Its CAS registry number is 215610-28-9, and it is cataloged under IUPAC name 2-amino-N,N-diethylpyrazole-3-carboxamide in some databases due to tautomeric numbering conventions . The compound belongs to the broader class of 1H-pyrazole-5-carboxamides, a scaffold widely employed in medicinal chemistry and agrochemical research for its capacity to serve as a versatile intermediate in the synthesis of bioactive molecules targeting kinases, G-protein coupled receptors, and succinate dehydrogenase (SDH) in fungi [1].

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide: Why Structural Analogs Are Not Interchangeable


Pyrazole-5-carboxamide derivatives are not interchangeable scaffolds in medicinal chemistry campaigns because subtle variations in substitution pattern profoundly alter target engagement, physicochemical properties, and downstream pharmacokinetic profiles [1]. For 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) specifically, the unique combination of a 1-amino group and an N,N-diethylcarboxamide at the 5-position creates a distinct hydrogen-bond donor/acceptor topography and steric environment that cannot be replicated by analogs lacking the 1-amino functionality, those bearing alternative amide substitutions (e.g., NH2, N-methyl, N-propyl), or regioisomers with amino substitution at the 3- or 4-position [2]. Generic substitution with a structurally similar but functionally distinct pyrazole carboxamide risks introducing unanticipated changes in potency, selectivity, solubility, or metabolic stability, thereby compromising the integrity of structure-activity relationship (SAR) data and potentially derailing lead optimization efforts [3].

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide: Key Differentiation Evidence for Procurement


1-Amino vs. 1-Unsubstituted Pyrazole-5-Carboxamide Scaffolds

The presence of a 1-amino group on the pyrazole ring distinguishes 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) from the more common 1-unsubstituted pyrazole-5-carboxamides. This substitution introduces an additional hydrogen-bond donor at the N1 position, which can significantly alter ligand-target interactions. In the context of receptor for advanced glycation end products (RAGE) inhibitor development, SAR studies on pyrazole-5-carboxamide series demonstrate that N1-substitution patterns directly influence both in vitro inhibitory activity and aqueous solubility [1]. While 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide itself has not been directly characterized in these assays, the class-level SAR indicates that the 1-amino group provides a distinct pharmacophore element compared to N1-unsubstituted or N1-alkylated analogs [2].

Medicinal Chemistry Pyrazole Scaffold Structure-Activity Relationship

Regioisomeric Specificity: 1-Amino-5-carboxamide vs. 3-Amino Derivatives

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) is regioisomerically distinct from compounds bearing amino substitution at the 3-position or 4-position. This regioisomeric specificity is non-trivial for procurement, as pyrazole regioisomers exhibit different tautomeric equilibria and, consequently, distinct reactivity profiles in downstream synthetic transformations [1]. The 1-amino-5-carboxamide substitution pattern places the amino group adjacent to one ring nitrogen and the carboxamide adjacent to the other, creating a unique electronic environment that influences nucleophilicity and metal-coordination properties [2]. In contrast, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1174848-35-1) and 4-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1498156-57-2) represent alternative regioisomers with differing spatial arrangements of functional groups .

Regioisomer Differentiation Synthetic Intermediate Tautomerism

N,N-Diethyl vs. NH2/N-Methyl Amide Substitution Specificity

The N,N-diethylcarboxamide moiety at the 5-position of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) confers distinct physicochemical properties compared to primary (NH2) or N-methyl carboxamide analogs. Based on class-level analysis of pyrazole carboxamide derivatives, the N,N-diethyl substitution increases calculated logP and alters hydrogen-bonding capacity relative to unsubstituted amides [1]. In SAR campaigns targeting succinate dehydrogenase (SDH) for antifungal development, variations in amide substitution have been shown to modulate both in vitro enzyme inhibition and in vivo efficacy [2]. The N,N-diethyl substitution pattern represents a specific lipophilic handle that may influence membrane permeability and metabolic stability compared to less bulky amide substituents [3].

Amide Substitution Lipophilicity Pharmacokinetics

Molecular Formula Differentiation: C8H14N4O vs. Related Compounds

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) possesses the molecular formula C8H14N4O and molecular weight 182.22 g/mol. This formula distinguishes it from several structurally similar compounds that share the same molecular formula but differ in substitution pattern, as well as from compounds with different molecular formulas due to additional substituents [1]. For instance, 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0) shares the C8H14N4O formula but differs in the position of the carboxamide group (3-position vs. 5-position) . Meanwhile, 4-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1498156-57-2) has the formula C9H16N4O (molecular weight 196.25 g/mol) due to an additional methyl group .

Molecular Formula Isomer Differentiation Procurement Specification

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide: Optimal Application Scenarios


SAR Exploration of Pyrazole-5-Carboxamide Scaffolds with N1-Amino Group

In medicinal chemistry programs focused on pyrazole-5-carboxamide-based inhibitors (e.g., targeting kinases, RAGE, or GPCRs), 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) serves as a specific building block for exploring the SAR contribution of the N1-amino group. Unlike 1-unsubstituted or 1-alkylated analogs, the 1-amino group introduces an additional hydrogen-bond donor that may engage previously unexploited interactions within target binding pockets [1]. This compound is appropriate for parallel synthesis efforts where the N1-amino group is a deliberate design element intended to probe a specific pharmacophore hypothesis.

Synthesis of N1-Functionalized Pyrazoles via Amino Derivatization

The 1-amino group of 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) provides a reactive handle for further derivatization, including diazotization, acylation, or condensation reactions. This distinguishes the compound from 1-unsubstituted pyrazoles, which lack this synthetic versatility at the N1 position [1]. The compound may serve as a precursor for generating libraries of N1-substituted pyrazole-5-carboxamides through reactions that exploit the nucleophilic character of the 1-amino group [2].

Reference Standard for Pyrazole Carboxamide Regioisomer Identification

1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) can function as an analytical reference standard for distinguishing regioisomeric pyrazole carboxamides sharing the C8H14N4O molecular formula. Given the existence of structurally similar regioisomers such as 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0), this compound provides a defined benchmark for HPLC, LC-MS, or NMR method development and validation in quality control settings [1].

SDH Inhibitor Discovery: Specific N1 and Amide Substitution Pattern

In agrochemical research targeting fungal succinate dehydrogenase (SDH), pyrazole-5-carboxamides represent a privileged scaffold for inhibitor development [1]. 1-Amino-N,N-diethyl-1H-pyrazole-5-carboxamide (CAS 215610-28-9) offers a specific substitution pattern (1-amino plus N,N-diethylcarboxamide) that differs from clinically and agriculturally established SDH inhibitors. This distinct combination may provide a differentiated starting point for lead generation campaigns seeking to explore novel chemical space within the SDH inhibitor pharmacophore model [2].

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